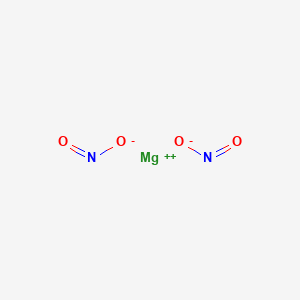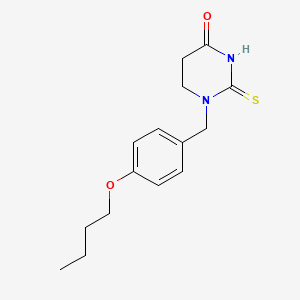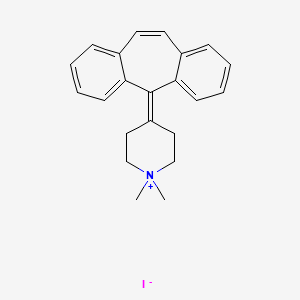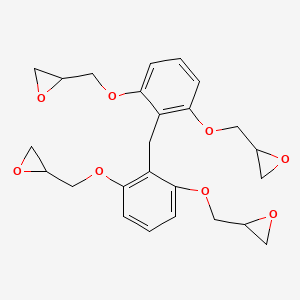
2,2',2'',2'''-(Methylenebis(benzene-1,3,-triylbis(oxymethylene)))tetraoxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,2’‘,2’‘’-[methylenebis[benzene-1,3,-triylbis(oxymethylene)]]tetraoxirane is a complex organic compound with the molecular formula C25H28O8 It is characterized by the presence of multiple oxirane (epoxide) groups attached to a benzene ring structure
Preparation Methods
The synthesis of 2,2’,2’‘,2’‘’-[methylenebis[benzene-1,3,-triylbis(oxymethylene)]]tetraoxirane typically involves the reaction of methylenebis(benzene-1,3-diol) with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of intermediate glycidyl ethers, which then undergo cyclization to form the tetraoxirane structure. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity .
Chemical Reactions Analysis
2,2’,2’‘,2’‘’-[methylenebis[benzene-1,3,-triylbis(oxymethylene)]]tetraoxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
2,2’,2’‘,2’‘’-[methylenebis[benzene-1,3,-triylbis(oxymethylene)]]tetraoxirane has several scientific research applications:
Chemistry: It is used as a cross-linking agent in polymer chemistry to enhance the mechanical properties of polymers.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with DNA and proteins.
Industry: It is utilized in the production of high-performance coatings and adhesives due to its excellent chemical resistance and adhesion properties
Mechanism of Action
The mechanism of action of 2,2’,2’‘,2’‘’-[methylenebis[benzene-1,3,-triylbis(oxymethylene)]]tetraoxirane involves the interaction of its oxirane rings with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, resulting in the modification of the target molecule’s structure and function. The compound’s ability to form stable complexes with biomolecules makes it a promising candidate for various biomedical applications .
Comparison with Similar Compounds
Similar compounds to 2,2’,2’‘,2’‘’-[methylenebis[benzene-1,3,-triylbis(oxymethylene)]]tetraoxirane include:
Bisphenol A diglycidyl ether: Commonly used in epoxy resins, it has similar epoxide groups but lacks the complex benzene ring structure.
Epoxidized soybean oil: Used as a plasticizer and stabilizer in PVC, it contains multiple oxirane groups but is derived from natural sources.
Triglycidyl isocyanurate: Used in powder coatings, it has a similar three-dimensional structure but different functional groups.
Properties
CAS No. |
52174-57-9 |
|---|---|
Molecular Formula |
C25H28O8 |
Molecular Weight |
456.5 g/mol |
IUPAC Name |
2-[[2-[[2,6-bis(oxiran-2-ylmethoxy)phenyl]methyl]-3-(oxiran-2-ylmethoxy)phenoxy]methyl]oxirane |
InChI |
InChI=1S/C25H28O8/c1-3-22(30-12-16-8-26-16)20(23(4-1)31-13-17-9-27-17)7-21-24(32-14-18-10-28-18)5-2-6-25(21)33-15-19-11-29-19/h1-6,16-19H,7-15H2 |
InChI Key |
IYKGZNGJPDBPGK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COC2=C(C(=CC=C2)OCC3CO3)CC4=C(C=CC=C4OCC5CO5)OCC6CO6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


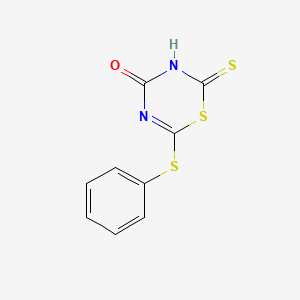
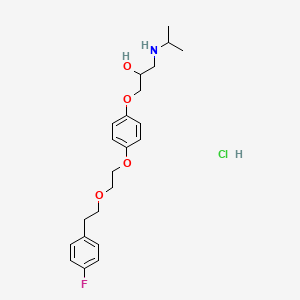
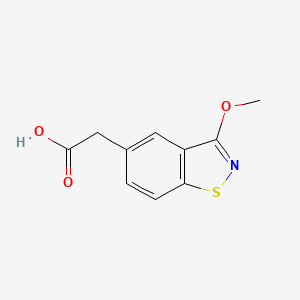
![2-[[4-[(2-Cyanoethyl)ethylamino]-O-tolyl]azo]-5-nitrobenzonitrile](/img/structure/B12691772.png)
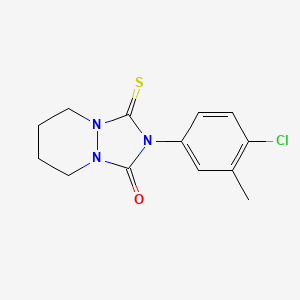
![2-[[4-(Dimethylamino)phenyl]azo]-3-methylbenzothiazolium chloride](/img/structure/B12691787.png)


